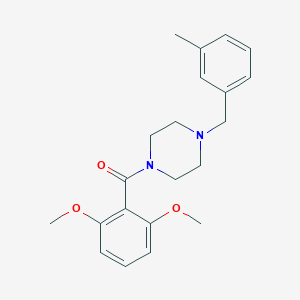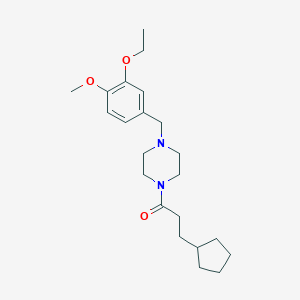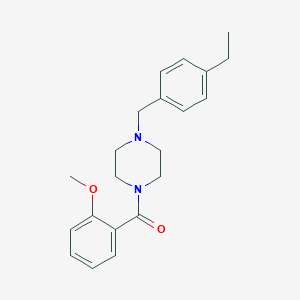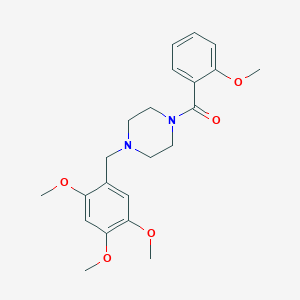
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine, also known as DMMDA, is a psychoactive drug that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA is a potent hallucinogen and has been used in scientific research to study its mechanism of action and its effects on the human body.
作用机制
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine is believed to act primarily on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It has been shown to have a high affinity for this receptor, which is thought to be responsible for its hallucinogenic effects. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine is also believed to have some activity at the dopamine and norepinephrine receptors in the brain.
Biochemical and Physiological Effects:
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has been shown to have a potent hallucinogenic effect, similar to other phenethylamines such as mescaline and 2C-B. It has been reported to produce visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation.
实验室实验的优点和局限性
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has been used in scientific research to study its effects on the human body and its mechanism of action. Its potent hallucinogenic effect makes it a useful tool for studying the structure-activity relationship of phenethylamines and their effect on serotonin receptors. However, its use in lab experiments is limited due to its psychoactive effects and potential for abuse.
未来方向
There are several potential future directions for research on 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine's effects on serotonin receptors make it a promising candidate for the development of new antidepressant and anxiolytic drugs. Another area of interest is the development of new psychoactive drugs based on the structure of 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine. By studying the structure-activity relationship of phenethylamines, it may be possible to develop new drugs with improved efficacy and reduced side effects.
合成方法
The synthesis of 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine involves several steps, starting with the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced with sodium borohydride to form the amine, which is then reacted with 4-methylpiperidine to form 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine.
科学研究应用
1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has been used in scientific research to study its effects on the human body and its mechanism of action. It has been shown to have a potent hallucinogenic effect, similar to other phenethylamines such as mescaline and 2C-B. 1'-(2,3-Dimethoxybenzyl)-4-methyl-1,4'-bipiperidine has also been used in studies on the structure-activity relationship of phenethylamines and their effect on serotonin receptors.
属性
分子式 |
C20H32N2O2 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C20H32N2O2/c1-16-7-13-22(14-8-16)18-9-11-21(12-10-18)15-17-5-4-6-19(23-2)20(17)24-3/h4-6,16,18H,7-15H2,1-3H3 |
InChI 键 |
BCEAPEFYOMHQGL-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
规范 SMILES |
CC1CCN(CC1)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247460.png)




![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)






![1-(2,3-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247480.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247482.png)